molecular formula C9H10O4 B1360204 Methyl 2,4-dihydroxy-3-methylbenzoate CAS No. 33662-58-7

Methyl 2,4-dihydroxy-3-methylbenzoate

Cat. No.: B1360204
CAS No.: 33662-58-7
M. Wt: 182.17 g/mol
InChI Key: GDNUTKRFRLPQAB-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxy-3-methylbenzoate is a nonsteroidal anti-inflammatory drug that interacts with cytokine receptors such as IL-1 and TNFα, which are crucial for the immune response. This compound has shown potential in inhibiting the production of IL-17 in mononuclear cells induced by rheumatoid arthritis .

Biochemical Analysis

Biochemical Properties

Methyl 2,4-dihydroxy-3-methylbenzoate plays a significant role in biochemical reactions, particularly in the context of its interaction with cytokine receptors such as interleukin-1 and tumor necrosis factor-alpha. These interactions are crucial for the immune response. This compound has been shown to inhibit the production of interleukin-17 in mononuclear cells induced by rheumatoid arthritis

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cytokine receptors can lead to the downregulation of pro-inflammatory cytokines, thereby reducing inflammation

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound interacts with cytokine receptors, inhibiting the production of pro-inflammatory cytokines such as interleukin-17 . This inhibition is likely due to the compound’s ability to bind to specific sites on the receptors, preventing the activation of downstream signaling pathways. Additionally, this compound may influence gene expression by modulating transcription factors involved in the inflammatory response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable at room temperature, with a predicted melting point of 108.17°C and a boiling point of approximately 371.4°C at 760 mmHg . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s anti-inflammatory properties were maintained over extended periods. Further in vivo studies are needed to confirm these findings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties without significant adverse effects. At higher doses, toxic effects may be observed, including potential damage to liver and kidney function . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of multiple metabolites . These reactions include hydroxylation, methylation, and conjugation with sulfate or glucuronic acid. The metabolic flux and levels of metabolites can be influenced by the activity of specific enzymes and cofactors involved in these pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is likely to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can exert its effects on gene expression and signaling pathways. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dihydroxy-3-methylbenzoate typically involves the esterification of 2,4-dihydroxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation and recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dihydroxy-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2,4-dihydroxy-3-methylbenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cytokine production makes it particularly valuable in anti-inflammatory research .

Properties

IUPAC Name

methyl 2,4-dihydroxy-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNUTKRFRLPQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067782
Record name Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33662-58-7
Record name Methyl 2,4-dihydroxy-3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33662-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,4-dihydroxy-m-toluate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.912
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Record name METHYL 3-METHYLRESORCYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFF48NPZ44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

In a 1-L three-necked flask fitted with a mechanical stirrer and a reflux condenser protected by a calcium chloride drying tube, are placed a solution of 60.5 g of N-chlorocaprolactam in 400 ml of benzene and 75.5 g of methyl 3-methyl-dihydroresorcylate, prepared from 5-chloropentan-3-one (R. B. Woodward et al., J.Am.Chem.Soc. 74, 4223 (1952)) and dimethyl malonate; m.p. 126.5° - 127.9° C. The reaction mixture is stirred at reflux temperature for 8 hours, then cooled to 30° C, transferred to a separatory funnel and washed successively with water, 0.2 molar sodium carbonate solution and again with water. The organic layer is then cooled to 5° C and extracted with cold 0.4N sodium hydroxide solution. The aqueous solution is acidified with a slight excess of 15% hydrochloric acid. The temperature is maintained at 0° C throughout the acidification. The solid product is filtered off, washed thoroughly with water and dried, yielding 63.5 g (85%) of methyl 3-methyl-resorcylate (identified by NMR, IR and mass spectral analysis). M.p. 130.5° - 131.6° C).
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.